![molecular formula C12H8ClF4N3O3S2 B448633 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE](/img/structure/B448633.png)
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is a complex organic compound with a molecular formula of C12H8ClF4N3O3S2 . This compound is notable for its unique structure, which includes a thiazole ring and multiple fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of 2-chloro-2,3,3,3-tetrafluoropropionyl chloride with 4-(thiazol-2-ylsulfamoyl)aniline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and other functional groups can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiazole ring and fluorinated groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigeration and as a solvent.
2-Chloro-2,3,3,3-tetrafluoropropyl methacrylate: Used in polymer synthesis.
2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride: Used in advanced material applications.
Compared to these compounds, 2-CHLORO-2,3,3,3-TETRAFLUORO-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}PROPANAMIDE is unique due to its combination of a thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8ClF4N3O3S2 |
|---|---|
Molecular Weight |
417.8g/mol |
IUPAC Name |
2-chloro-2,3,3,3-tetrafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C12H8ClF4N3O3S2/c13-11(14,12(15,16)17)9(21)19-7-1-3-8(4-2-7)25(22,23)20-10-18-5-6-24-10/h1-6H,(H,18,20)(H,19,21) |
InChI Key |
CXNGXCIPGWQSHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(F)(F)F)(F)Cl)S(=O)(=O)NC2=NC=CS2 |
solubility |
48.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


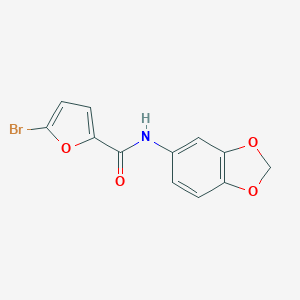
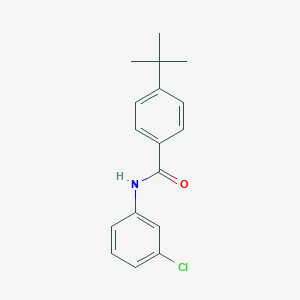
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)

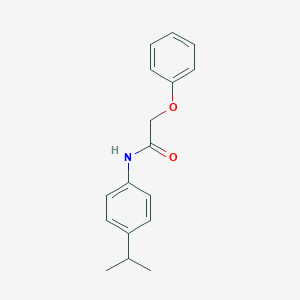
![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
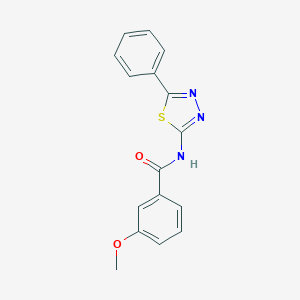
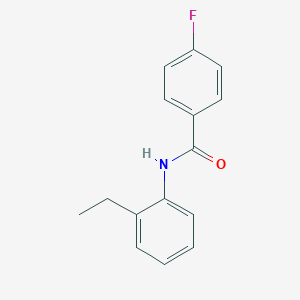
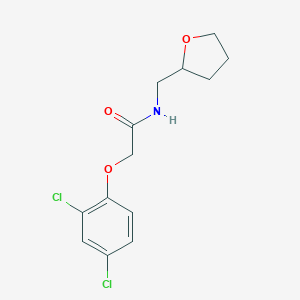
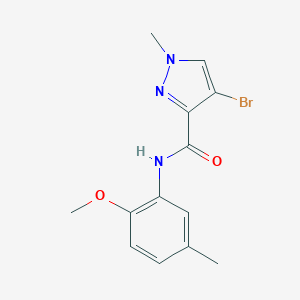
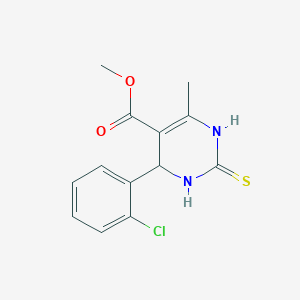
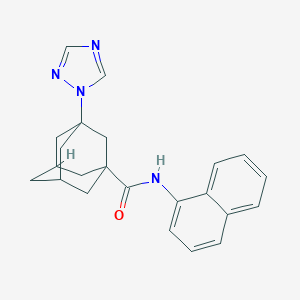
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
